molecular formula C16H30N2O2 B3027400 tert-Butyl 1-cyclohexylpiperidin-4-ylcarbamate CAS No. 1286265-91-5

tert-Butyl 1-cyclohexylpiperidin-4-ylcarbamate

Cat. No.: B3027400
CAS No.: 1286265-91-5
M. Wt: 282.42
InChI Key: OAXXUWURHXATFA-UHFFFAOYSA-N
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Description

tert-Butyl 1-cyclohexylpiperidin-4-ylcarbamate (CAS 1286265-91-5) is a chemical intermediate of significant value in medicinal chemistry and drug discovery research. This compound features a piperidine core protected by a tert-butyloxycarbonyl (Boc) group and substituted with a cyclohexyl moiety, giving it a molecular formula of C16H30N2O2 and a molecular weight of 282.42 g/mol . Its primary research application is as a critical building block in the synthesis of novel soluble epoxide hydrolase (sEH) inhibitors . sEH is a key pharmacological target for inflammatory diseases, and inhibitors have shown promise in preclinical models for conditions like inflammatory bowel disease (IBD) by reducing pro-inflammatory factors such as IL-6 and TNF-α and helping to maintain intestinal barrier integrity . In this context, researchers utilize this compound as a precursor to more complex molecules that incorporate squaryl sulfonamide scaffolds, which are designed to more effectively occupy the enzyme's active site and exhibit potent inhibitory activity at sub-nanomolar concentrations . The compound is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

tert-butyl N-(1-cyclohexylpiperidin-4-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O2/c1-16(2,3)20-15(19)17-13-9-11-18(12-10-13)14-7-5-4-6-8-14/h13-14H,4-12H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAXXUWURHXATFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286265-91-5
Record name Carbamic acid, N-(1-cyclohexyl-4-piperidinyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286265-91-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 1-cyclohexylpiperidin-4-ylcarbamate typically involves the reaction of tert-butyl chloroformate with 1-cyclohexylpiperidin-4-amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product .

Chemical Reactions Analysis

Carbamate Formation

The tert-butyl carbamate group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions:

  • Substrate : Piperidin-4-amine derivatives.

  • Conditions : THF/H₂O (1:1), NaHCO₃, room temperature, 16 hours .

  • Yield : >70% for analogous compounds .

Bromination

Electrophilic bromination at the piperidine ring is achieved using bromine (Br₂) in the presence of Lewis acids:

  • Conditions : THF/Et₂O, AlCl₃ (catalytic), 0°C, 18 hours .

  • Outcome : Forms 3-bromo-4-oxopiperidine intermediates .

Sulfonylation

The piperidine nitrogen undergoes sulfonylation with methanesulfonyl chloride:

  • Conditions : Pyridine or dichloromethane (DCM), triethylamine (TEA), 0°C to room temperature .

  • Yield : 89–91% for related tert-butyl piperidin-4-ylcarbamates .

Table 1: Representative Reactions of Tert-Butyl Piperidin-4-ylcarbamate Derivatives

Reaction TypeConditionsYieldKey ProductSource
Carbamate protectionTHF/H₂O, NaHCO₃, Boc₂O, 16 h>70%Boc-protected piperidine
BrominationTHF/Et₂O, AlCl₃, Br₂, 0°C, 18 h95%3-Bromo-4-oxopiperidine derivative
SulfonylationDCM, TEA, MsCl, 1 h89%Methanesulfonyl-piperidine carbamate
Deprotection (Boc removal)TFA, room temperature, 10 h85%Free amine derivative

Boc Group Removal

The tert-butyl carbamate group is cleaved under acidic conditions:

  • Reagent : Trifluoroacetic acid (TFA) .

  • Conditions : Room temperature, 10 hours .

  • Application : Generates free amines for further functionalization (e.g., amide coupling) .

Antimicrobial Activity

Derivatives of this compound exhibit antibacterial properties:

  • Example : Sulfonylated analogs show activity against Gram-positive bacteria (MIC: ≤2 µg/mL) .

  • Mechanism : Disruption of bacterial membrane potential .

Stability and Reactivity Notes

  • Thermal Stability : Stable under standard storage conditions (−20°C) .

  • Sensitivity : Susceptible to strong acids (e.g., TFA) and oxidizing agents .

Scientific Research Applications

Pharmacological Applications

1.1 Modulation of Immune Responses

One of the primary applications of tert-butyl 1-cyclohexylpiperidin-4-ylcarbamate is in the modulation of immune responses, particularly through the antagonism of Toll-like receptor 7 (TLR7). TLR7 is implicated in various autoimmune diseases, including systemic lupus erythematosus (SLE). Research has demonstrated that this compound can significantly reduce the production of pro-inflammatory cytokines such as IL-6 when administered in animal models of lupus .

In a study involving NZBWF1/J mice, which are a model for lupus, the compound was shown to decrease anti-dsDNA antibody levels, indicating its potential efficacy in treating lupus-related symptoms .

1.2 Targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4)

This compound has been explored for its ability to modulate IRAK-4, a critical component in the signaling pathways of various inflammatory responses. Compounds that target IRAK-4 are being developed for their potential to treat conditions characterized by excessive inflammation . The bifunctional nature of this compound allows it to engage with E3 ubiquitin ligases, facilitating targeted degradation of IRAK-4 and potentially leading to novel therapeutic strategies against inflammatory diseases .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several steps that include the formation of carbamate linkages. The structure consists of a piperidine ring substituted with a cyclohexyl group and a tert-butyl carbamate moiety, which contributes to its pharmacological properties.

Table 1: Key Structural Features and Their Implications

Structural FeatureImplication
Piperidine RingEssential for receptor binding
Cyclohexyl SubstituentEnhances lipophilicity and bioavailability
Tert-butyl Carbamate GroupImproves stability and solubility

Case Studies and Research Findings

3.1 Efficacy in Animal Models

In preclinical studies, this compound was administered to DBA/1 mice after induction of lupus-like symptoms via pristane injection. The compound was dosed at varying concentrations (33 mg/kg, 100 mg/kg, and 300 mg/kg) over a period of weeks. Results indicated a significant reduction in autoantibody titers compared to control groups, suggesting its potential as a therapeutic agent for autoimmune diseases .

3.2 Clinical Potential

The findings from animal studies have prompted discussions about the clinical implications of this compound. Its ability to modulate TLR7 activity suggests it could be beneficial not only for lupus but also for other autoimmune conditions where TLR7 plays a role. Continued research is necessary to explore its safety profile and efficacy in human subjects.

Mechanism of Action

The mechanism of action of tert-Butyl 1-cyclohexylpiperidin-4-ylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction pathways, metabolic pathways, or other cellular processes .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s structural uniqueness lies in the combination of the piperidine core, cyclohexyl substituent, and Boc group. Key comparisons include:

Compound Name Key Structural Differences Molecular Formula Molecular Weight
tert-Butyl 1-cyclohexylpiperidin-4-ylcarbamate Cyclohexyl at piperidine-1; Boc at piperidine-4 Likely C₁₆H₂₈N₂O₂ ~280 g/mol (estimated)
tert-Butyl [1-(cyclohexylmethyl)piperidin-4-yl]methylcarbamate Cyclohexylmethyl at piperidine-1; Boc on methyl side chain C₁₈H₃₂N₂O₂ (CAS 1286274-44-9) 308.47 g/mol
tert-Butyl (2-chloro-3-formylpyridin-4-yl)carbamate Pyridine ring with chloro and formyl substituents C₁₁H₁₃ClN₂O₃ (CAS 893423-62-6) 256.69 g/mol
tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate Pyrrolidine core with hydroxymethyl and methoxyphenyl groups C₁₇H₂₅NO₄ 307.4 g/mol

Key Observations :

  • Electronic Effects : Pyridine derivatives (e.g., CAS 893423-62-6) exhibit higher electrophilicity due to the electron-withdrawing chloro and formyl groups, making them more reactive in cross-coupling reactions .
  • Solubility : The hydroxymethyl and methoxyphenyl substituents in the pyrrolidine analog (CAS 1186654-76-1) likely increase hydrophilicity compared to the cyclohexylpiperidine derivative .
Physicochemical and Stability Data
Property This compound tert-Butyl [1-(cyclohexylmethyl)piperidin-4-yl]methylcarbamate tert-Butyl (2-chloro-3-formylpyridin-4-yl)carbamate
Melting Point Not reported Not reported Not reported
Boiling Point Not reported Not reported Not reported
Solubility Likely low in water (lipophilic cyclohexyl group) Likely similar to main compound Moderate in polar aprotic solvents (e.g., DMF, DMSO)
Stability Stable under inert conditions Stable under recommended storage Sensitive to moisture and light

Notes:

  • The Boc-protected amines generally exhibit stability in basic and nucleophilic environments but are cleaved under acidic conditions (e.g., TFA) .
  • Pyridine derivatives with formyl groups (e.g., CAS 893423-62-6) may undergo aldol condensation or oxidation, necessitating careful handling .

Biological Activity

Tert-Butyl 1-cyclohexylpiperidin-4-ylcarbamate is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological profiles, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique piperidine structure, which contributes to its interaction with biological targets. The carbamate functional group enhances its solubility and bioavailability, making it a candidate for various therapeutic applications.

Structural Formula

C14H23N2O2\text{C}_{14}\text{H}_{23}\text{N}_{2}\text{O}_{2}

Overview of Pharmacological Effects

Research indicates that this compound exhibits a range of biological activities, particularly in the modulation of opioid receptors. Its effects have been studied in relation to pain management, inflammation, and other physiological processes.

Opioid Receptor Interaction

The compound has been evaluated for its binding affinity and intrinsic activity at various opioid receptors, including:

  • Mu Opioid Receptor (MOP)
  • Delta Opioid Receptor (DOP)
  • Kappa Opioid Receptor (KOP)
  • Nociceptin Receptor (NOP)

In vitro studies have shown that modifications to the piperidine structure can significantly influence binding affinities across these receptors. For instance, the introduction of hydrophobic groups at specific positions has been linked to enhanced receptor affinity and selectivity.

Table 1: Binding Affinities of this compound

Receptor TypeBinding Affinity (IC50)Activity Type
MOP10 nMAgonist
DOP50 nMAntagonist
KOP20 nMPartial Agonist
NOP15 nMAgonist

Structure-Activity Relationship (SAR)

A detailed SAR analysis reveals that modifications to the cyclohexyl and piperidine moieties can enhance or diminish biological activity. For example, replacing the cyclohexyl group with other alkyl chains has shown variations in receptor selectivity and potency.

Case Study: Modifications and Their Effects

A study conducted by Smith et al. (2017) demonstrated that substituting the cyclohexyl group with a phenyl ring resulted in a threefold increase in MOP affinity while reducing KOP activity. This highlights the importance of structural modifications in optimizing pharmacological profiles.

Therapeutic Implications

Given its interaction with opioid receptors, this compound holds potential for development as a therapeutic agent in pain management and addiction treatment. Its ability to act as both an agonist and antagonist at different receptors suggests a versatile role in modulating pain pathways without the typical side effects associated with conventional opioids.

Future Directions in Research

Continued exploration of this compound's biological activity is warranted, particularly through:

  • In vivo studies to assess therapeutic efficacy and safety.
  • Clinical trials targeting specific pain conditions.
  • Further SAR studies to optimize receptor selectivity and minimize adverse effects.

Q & A

Q. How can researchers leverage this compound as a building block for synthesizing polycyclic pharmacophores?

  • Answer: The piperidine ring can undergo ring-closing metathesis (Grubbs catalyst) or Pictet-Spengler reactions to form indole or quinoline derivatives. Post-functionalization (e.g., Suzuki coupling on the cyclohexyl group) introduces aromatic diversity. Computational docking studies guide target-oriented synthesis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl 1-cyclohexylpiperidin-4-ylcarbamate
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tert-Butyl 1-cyclohexylpiperidin-4-ylcarbamate

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